

Spectroscopic Profile of 4-Iodo-2-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodo-2-methylaniline**

Cat. No.: **B078855**

[Get Quote](#)

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound **4-Iodo-2-methylaniline** (CAS No. 13194-68-8). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed look at its structural characterization.

Core Spectroscopic Data

The following sections present the key spectroscopic data for **4-Iodo-2-methylaniline**. While direct experimental spectra are not publicly available in spectral databases, the data presented is based on predictive models and analysis of closely related compounds, such as 4-iodoaniline and other substituted anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **4-Iodo-2-methylaniline** in a deuterated chloroform (CDCl_3) solvent are detailed below.

^1H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.45	d	1H	Ar-H (H5)
~7.35	dd	1H	Ar-H (H3)
~6.50	d	1H	Ar-H (H6)
~3.70	s (br)	2H	-NH ₂
~2.15	s	3H	-CH ₃

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~145.0	C-NH ₂ (C1)
~138.0	C-I (C4)
~132.0	Ar-CH (C5)
~130.0	Ar-CH (C3)
~120.0	C-CH ₃ (C2)
~115.0	Ar-CH (C6)
~17.0	-CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule. The predicted characteristic absorption bands for **4-Iodo-2-methylaniline** are based on the known spectrum of 4-iodoaniline and typical frequencies for the methyl group.[\[1\]](#)

Predicted IR Absorption Bands

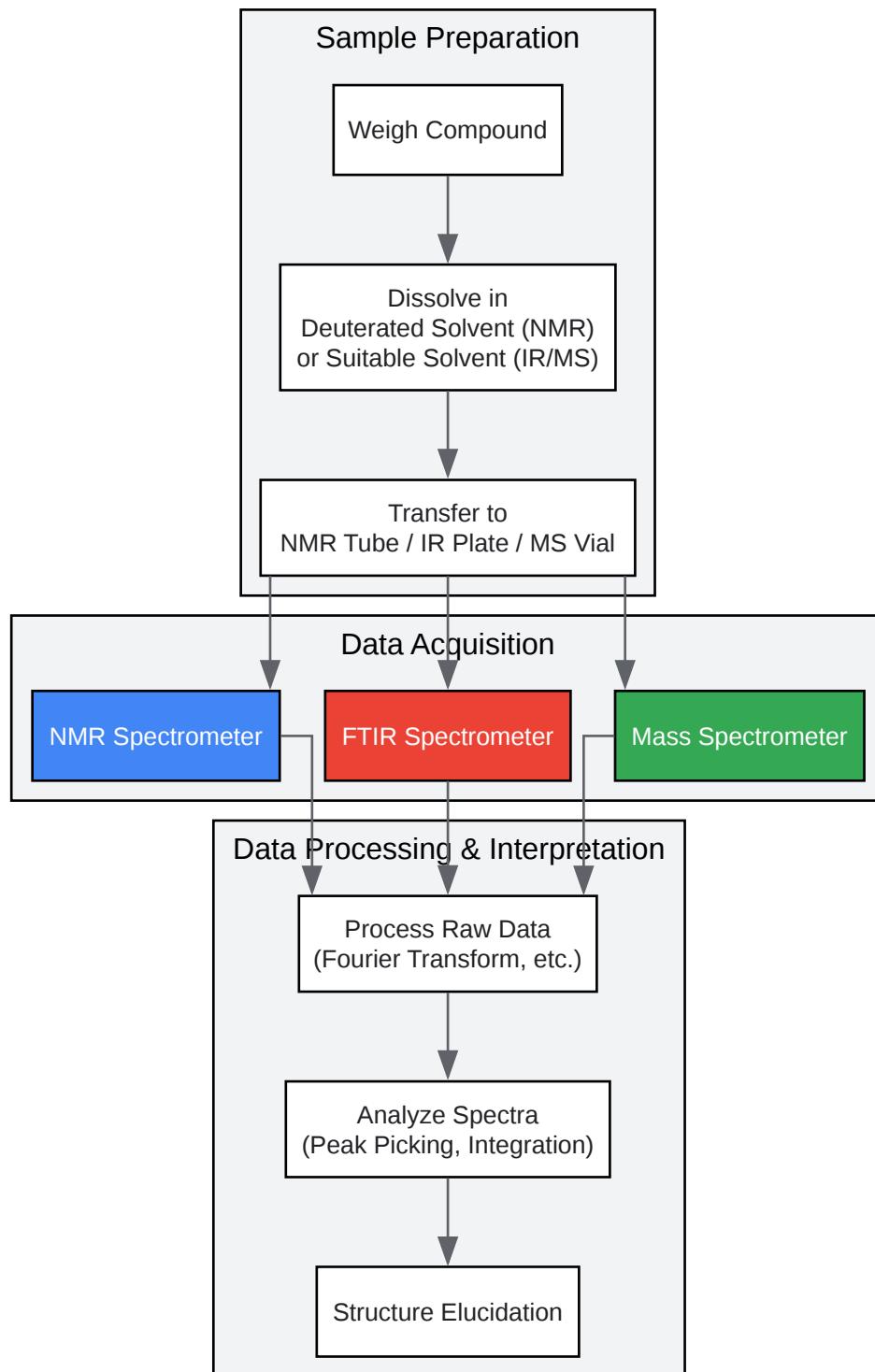
Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400 - 3500	Medium	N-H stretch (asymmetric) of -NH ₂
3300 - 3400	Medium	N-H stretch (symmetric) of -NH ₂
3000 - 3100	Medium-Weak	Aromatic C-H stretch
2850 - 2960	Medium-Weak	Aliphatic C-H stretch (-CH ₃)
1600 - 1650	Strong	N-H bend (scissoring) of -NH ₂
1450 - 1550	Medium-Strong	Aromatic C=C stretch
1250 - 1350	Medium	Aromatic C-N stretch
~800	Strong	C-H out-of-plane bend
500 - 600	Medium-Weak	C-I stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The monoisotopic mass of **4-Iodo-2-methylaniline** is 232.97015 Da.[\[2\]](#)

Predicted Mass Spectrometry Data

m/z (mass-to-charge ratio)	Ion/Fragment	Notes
233.97743	[M+H] ⁺	Protonated molecular ion
232.96960	[M] ⁺	Molecular ion
255.95937	[M+Na] ⁺	Sodium adduct
217.9	[M-CH ₃] ⁺	Loss of a methyl radical
106.0	[M-I] ⁺	Loss of an iodine radical


Experimental Workflows and Protocols

The following diagrams and protocols outline the standard procedures for obtaining the spectroscopic data described above.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **4-Iodo-2-methylaniline** involves sample preparation, data acquisition, and subsequent data processing and interpretation.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Accurately weigh 5-10 mg of **4-Iodo-2-methylaniline** for ^1H NMR or 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean vial. Tetramethylsilane (TMS) is typically added as an internal standard.
 - Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans.
- Data Processing: Apply a Fourier transform to the raw data, followed by phase and baseline correction. Integrate the peaks in the ^1H NMR spectrum and identify the chemical shifts in both ^1H and ^{13}C spectra relative to TMS.

2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount (a few milligrams) of **4-Iodo-2-methylaniline** in a volatile organic solvent like dichloromethane or acetone.[3]
- Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]
- Data Acquisition:
 - Place the salt plate in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample holder or a clean salt plate.
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Data Processing: Identify the wavenumbers of the major absorption peaks and assign them to the corresponding functional groups.

3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
- Sample Preparation:
 - Prepare a dilute solution of **4-Iodo-2-methylaniline** (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
 - Further dilute this stock solution to a final concentration suitable for the instrument (e.g., 1-10 µg/mL).
- Data Acquisition:

- Introduce the sample into the ion source. For a volatile compound like this, GC introduction is common.
- Ionize the sample molecules. Electron Ionization (EI) at 70 eV is a standard method that causes fragmentation, providing structural information.
- The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak (M^+) and the major fragment ions. The fragmentation pattern can then be used to confirm the structure of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 4-iodo-2-methylaniline (C7H8IN) [pubchemlite.lcsb.uni.lu]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Iodo-2-methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078855#spectroscopic-data-of-4-iodo-2-methylaniline-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com